molecular formula C12H9Cl3N2O B14464143 2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole CAS No. 72015-23-7

2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole

Cat. No.: B14464143
CAS No.: 72015-23-7
M. Wt: 303.6 g/mol
InChI Key: YOUNVIODQAWDAN-UHFFFAOYSA-N
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Description

2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring substituted with a trichloromethyl group and a 4-methylphenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization with chlorinating agents. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-Methylphenyl)ethenyl]-1,3,4-oxadiazole: Lacks the trichloromethyl group.

    5-(Trichloromethyl)-1,3,4-oxadiazole: Lacks the 4-methylphenyl group.

    2-(4-Methylphenyl)-1,3,4-oxadiazole: Lacks the ethenyl group.

Uniqueness

The presence of both the trichloromethyl and 4-methylphenyl groups in 2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

CAS No.

72015-23-7

Molecular Formula

C12H9Cl3N2O

Molecular Weight

303.6 g/mol

IUPAC Name

2-[2-(4-methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C12H9Cl3N2O/c1-8-2-4-9(5-3-8)6-7-10-16-17-11(18-10)12(13,14)15/h2-7H,1H3

InChI Key

YOUNVIODQAWDAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NN=C(O2)C(Cl)(Cl)Cl

Origin of Product

United States

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